

An In-depth Technical Guide to the Stoichiometries of Copper Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CUPROUS SULFIDE**

Cat. No.: **B1170607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stoichiometries of copper sulfide (Cu_xS_y), a versatile class of compounds with significant potential in various scientific and therapeutic applications. This document details the diverse crystalline phases, their specific properties, established experimental protocols for their synthesis, and the intricate relationships between these different forms.

Introduction to Copper Sulfide Stoichiometry

Copper sulfides are a group of chemical compounds composed of copper and sulfur, exhibiting a wide range of stoichiometries.^[1] This variability arises from the ability of copper to exist in different oxidation states and the complex bonding environments within the crystal lattice. These compounds are found naturally as minerals and can also be synthesized in the laboratory.^[2] The precise stoichiometry of copper sulfide dictates its physical and chemical properties, including its electrical conductivity, optical absorption, and catalytic activity, making it a subject of intense research for applications in electronics, renewable energy, and biomedicine.

Known Stoichiometries of Copper Sulfide

The copper-sulfur system is characterized by a variety of stable and metastable phases, each with a unique crystal structure and composition. The table below summarizes the key quantitative data for the most well-documented copper sulfide stoichiometries.

Mineral Name	Chemical Formula	Cu:S Ratio	Crystal System	Space Group	Specific Gravity (g/cm ³)
Chalcocite	Cu ₂ S	2	Monoclinic (low temp.), Hexagonal (high temp.)	P2 ₁ /c (low temp.), P6 ₃ /mmc	5.5 - 5.8[3][4]
Djurleite	Cu ₃₁ S ₁₆ (or ~Cu _{1.94} S)	~1.94	Monoclinic	P2 ₁ /n	~5.63[5]
Digenite	Cu ₉ S ₅ (or ~Cu _{1.8} S)	1.8	Trigonal (low temp.), Cubic (high temp.)	R-3m (low temp.), Fm-3m (high temp.)	~5.6[6]
Anilite	Cu ₇ S ₄	1.75	Orthorhombic		
Covellite	CuS	1	Hexagonal	P6 ₃ /mmc	4.6 - 4.8[7]
Villamaninite	CuS ₂	0.5			
Yarrowite	Cu ₉ S ₈	1.125			
Spionkopite	Cu ₃₉ S ₂₈	~1.39			
Geerite	Cu ₈ S ₅	1.6			

Experimental Protocols for Synthesis

The synthesis of specific copper sulfide phases with controlled stoichiometry and morphology is crucial for their application. Below are detailed protocols for the synthesis of three prominent copper sulfide stoichiometries.

Synthesis of Covellite (CuS) Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of hexagonal covellite (CuS) nanoparticles.

Materials:

- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Deionized water

Procedure:

- Dissolve 2 mmol of copper(II) chloride dihydrate in 60 ml of deionized water to form a pale green solution.
- Add 5 mmol of thiourea to the solution.
- Stir the mixture vigorously for 1 hour to ensure homogeneity.
- Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 150°C for 24 hours.
- Allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by filtration.
- Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at 60°C.

Synthesis of Digenite ($\text{Cu}_{1.8}\text{S}$) Dendrites via Hydrothermal Method

This protocol details the synthesis of digenite ($\text{Cu}_{1.8}\text{S}$) with a dendritic morphology using thiamine hydrochloride as both a sulfur source and a structure-directing agent.[\[8\]](#)

Materials:

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)

- Thiamine hydrochloride
- Deionized water

Procedure:

- Dissolve 0.5 g of thiamine hydrochloride in 60 ml of distilled water.
- Add 0.073 g of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ to the solution and stir for 10 minutes.[\[8\]](#)
- Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave.[\[8\]](#)
- Seal the autoclave and maintain it at 180°C for 24 hours.[\[8\]](#)
- After cooling to room temperature, collect the precipitate by centrifugation.
- Wash the product with distilled water and ethanol.
- Dry the final product in a vacuum oven at 60°C for 4 hours.

Synthesis of Chalcocite (Cu_2S) Nanocrystals

This protocol describes a method for synthesizing hexagonal chalcocite (Cu_2S) nanocrystals.[\[9\]](#)

Materials:

- Copper(II) acetylacetone ($\text{Cu}(\text{acac})_2$)
- Sulfur powder
- Oleylamine

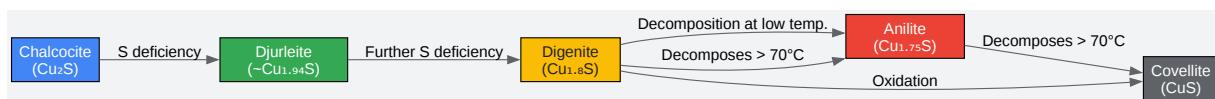
Procedure:

- In a three-neck flask, combine 1.0 mmol of $\text{Cu}(\text{acac})_2$ and 0.5 mmol of sulfur powder with oleylamine.
- Heat the mixture under a nitrogen atmosphere with stirring. The temperature and reaction time can be varied to control the size and phase of the resulting nanocrystals. A typical

condition is heating to 200-250°C for 1-2 hours.

- After the reaction, cool the mixture to room temperature.
- Add excess ethanol to precipitate the nanocrystals.
- Centrifuge the mixture to collect the nanocrystals.
- Wash the nanocrystals with a mixture of hexane and ethanol to remove excess oleylamine and unreacted precursors.
- Dry the purified nanocrystals under vacuum.

Characterization of Copper Sulfide Phases


The synthesized copper sulfide materials are typically characterized by a suite of analytical techniques to determine their stoichiometry, crystal structure, morphology, and purity.

Key Characterization Techniques:

- X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the crystal structure and crystallite size.
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the material.
- Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticle size, shape, and lattice structure.
- Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM or TEM to determine the elemental composition and confirm the Cu:S ratio.
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and oxidation states of copper and sulfur at the surface of the material.

Phase Relationships and Transformations

The various stoichiometries of copper sulfide are interconnected through a series of temperature- and composition-dependent phase transformations. Understanding these relationships is critical for synthesizing and utilizing these materials effectively. For instance, anilite (Cu_7S_4) is stable at room temperature but decomposes into high digenite and covellite above 70°C.[10] Digenite itself undergoes a phase transition from a low-temperature trigonal form to a high-temperature cubic form.[6] The diagram below illustrates the key relationships between some of the common copper sulfide phases.

[Click to download full resolution via product page](#)

Caption: Phase relationships of common copper sulfide stoichiometries.

Conclusion

The diverse stoichiometries of copper sulfide offer a rich platform for scientific investigation and technological innovation. The ability to precisely control the synthesis of these materials opens up new avenues for the development of advanced materials with tailored properties for a wide range of applications, from next-generation electronics to novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the formation and characteristics of these fascinating compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. contrib.andrew.cmu.edu [contrib.andrew.cmu.edu]
- 2. scielo.br [scielo.br]

- 3. Chalcocite - Wikipedia [en.wikipedia.org]
- 4. Chalcocite Mineral Data [webmineral.com]
- 5. Djurleite - Wikipedia [en.wikipedia.org]
- 6. Digenite - Wikipedia [en.wikipedia.org]
- 7. Covellite - Wikipedia [en.wikipedia.org]
- 8. A simple approach to the synthesis of Cu_{1.8}S dendrites with thiamine hydrochloride as a sulfur source and structure-directing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precursor-driven selective synthesis of hexagonal chalcocite (Cu₂S) nanocrystals: structural, optical, electrical and photocatalytic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stoichiometries of Copper Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170607#what-are-the-known-stoichiometries-of-copper-sulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com